Product packaging for 3-(Aminomethyl)-5-bromo-2-pyridinamine(Cat. No.:CAS No. 1335057-71-0)

3-(Aminomethyl)-5-bromo-2-pyridinamine

Cat. No.: B1375667
CAS No.: 1335057-71-0
M. Wt: 202.05 g/mol
InChI Key: DQWDOHYXWCRROX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-bromo-2-pyridinamine is a brominated pyridine derivative supplied with a purity of ≥95% . This compound features both an aminomethyl and an amino functional group on its pyridine ring, a structure that makes it a valuable multi-functionalized intermediate in organic synthesis and medicinal chemistry research. The presence of the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in constructing more complex molecules for pharmaceutical and materials science applications . While specific biochemical and pharmacological studies on this exact molecule are not widely reported in the public domain, pyridine derivatives are extensively utilized in scientific research for their diverse biological activities . This substance is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request bulk quotations for their development projects . Identifiers & Properties • CAS Number : 1335057-71-0 • MDL Number : MFCD26520388 • Molecular Formula : Information not available in search results • Molecular Weight : Information not available in search results • Purity : ≥95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B1375667 3-(Aminomethyl)-5-bromo-2-pyridinamine CAS No. 1335057-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-5-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWDOHYXWCRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335057-71-0
Record name 3-(aminomethyl)-5-bromopyridin-2-amine
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Synthetic Methodologies for 3 Aminomethyl 5 Bromo 2 Pyridinamine

Established Synthetic Routes and Reaction Conditions

Established synthetic pathways for compounds with this substitution pattern typically involve a multi-step process. The synthesis often begins with a pre-functionalized pyridine (B92270) ring, followed by sequential introduction or modification of the required functional groups.

Multi-step Reaction Pathways for Aminomethyl Introduction

A common and well-established method for introducing an aminomethyl group at the 3-position of a pyridine ring is through the reduction of a 3-cyano-pyridine precursor. This two-step approach provides a reliable route to the desired functional group.

Cyanation : The synthesis often starts with a suitable pyridine derivative where a cyano (-CN) group can be introduced or is already present at the 3-position. For instance, a multi-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can be employed to construct a 2-amino-3-cyanopyridine (B104079) core. semanticscholar.orgscielo.br

Reduction : The crucial step is the reduction of the nitrile (cyano) group to a primary amine (aminomethyl). This transformation can be achieved using several powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : A highly effective reagent for the reduction of nitriles to primary amines. adichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this type of reduction. nih.gov The reaction is often performed under pressure in a solvent like ethanol (B145695) or methanol.

Strategies for Bromine Incorporation

The introduction of a bromine atom at the 5-position of a 2-aminopyridine (B139424) ring is typically accomplished via electrophilic aromatic substitution. The strong activating, ortho-para directing nature of the amino group at the C2 position facilitates the selective introduction of bromine at the C5 (para) position.

Several brominating agents and conditions are established for this purpose:

N-Bromosuccinimide (NBS) : A mild and highly regioselective brominating agent for activated aromatic rings. The reaction is often carried out in a solvent like acetone (B3395972) at controlled temperatures, which helps to minimize the formation of polybrominated byproducts.

Molecular Bromine (Br₂) : The use of liquid bromine, often in a solvent like acetic acid, is another common method. However, this reagent is less selective than NBS and can lead to the formation of undesired isomers or di-brominated products if the reaction conditions are not carefully controlled.

Table 1: Comparison of Common Bromination Strategies for 2-Aminopyridine Derivatives

Brominating AgentTypical SolventKey Reaction ConditionsSelectivity Profile
N-Bromosuccinimide (NBS)Acetone, AcetonitrileControlled temperature (e.g., 10°C), dropwise additionHigh regioselectivity for the 5-position, minimizes di-bromination
Molecular Bromine (Br₂)Acetic Acid, DichloromethaneCan be performed at room temperature or with gentle heatingLess selective; risk of over-bromination (e.g., 3,5-dibromo)
Pyridinium TribromideTetrahydrofuran (THF)Room temperatureA solid, safer alternative to liquid bromine with good selectivity

Novel Synthetic Approaches and Regioselectivity

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research in this area focuses on modifying precursors to enhance control over the reaction and exploring novel catalytic systems.

Exploration of Precursor Modifications for Targeted Synthesis

The order of synthetic steps and the use of protecting groups are critical considerations. For instance, bromination could precede the reduction of the cyano group. However, the electron-withdrawing nature of the cyano group deactivates the ring, potentially requiring harsher bromination conditions. Conversely, brominating the more activated 2-amino-3-(aminomethyl)pyridine intermediate could lead to side reactions on the aminomethyl group.

A key strategy to control reactivity during bromination is the use of a protecting group on the C2-amino function. Acylating the amino group to form an amide (e.g., an acetamide) moderates its activating effect. This reduces the likelihood of di-bromination and other side reactions, allowing for a cleaner incorporation of bromine at the 5-position. The protecting group can then be removed in a subsequent hydrolysis step.

Development of Stereo- and Regioselective Methodologies

For 3-(Aminomethyl)-5-bromo-2-pyridinamine, the primary challenge is regioselectivity—ensuring the correct placement of the three distinct substituents. The inherent electronic properties of the pyridine ring and its substituents are the primary drivers of regioselectivity.

Substituent-Directed Synthesis : The synthesis is almost always directed by the powerful activating effect of the C2-amino group. This group strongly directs incoming electrophiles, such as Br⁺ from a brominating agent, to the para-position (C5). This intrinsic electronic preference is the cornerstone of achieving the desired 5-bromo substitution pattern.

Building Block Approach : Regioselectivity for the C3-aminomethyl group is typically secured by starting with a precursor that already contains a functional group at the 3-position, most commonly a cyano group. Multi-component reactions that assemble the 2-amino-3-cyanopyridine core from acyclic precursors offer excellent regiochemical control from the outset. semanticscholar.orgmdpi.com

Optimization of Synthetic Pathways and Yield Enhancement Studies

Optimizing a synthetic route involves systematically adjusting reaction parameters to maximize the yield of the desired product while minimizing impurities and reaction time.

Studies on analogous systems, such as the bromination of 2-aminopyridine, provide valuable insights. A key challenge in this step is preventing the formation of the 2-amino-3,5-dibromopyridine (B40352) byproduct. Research has shown that careful control over reaction conditions is essential for maximizing the yield of the desired mono-brominated product.

Table 2: Optimization Study for the Mono-bromination of 2-Aminopyridine with NBS

Parameter VariedCondition ACondition B (Optimized)Outcome
Reagent Stoichiometry (NBS:Amine)>1.1 : 11.0 : 1Reduces formation of di-bromo byproduct.
TemperatureRoom Temperature10°CSlower reaction rate improves selectivity.
Addition Time of NBSRapid (bolus) additionSlow, dropwise addition (e.g., over 30 min)Maintains a low concentration of NBS, suppressing over-bromination.
Resulting Yield (Mono-bromo) Moderate with impuritiesYields up to 95% Significant improvement in both yield and purity.

For the nitrile reduction step, optimization involves selecting the appropriate reducing agent and conditions. While LiAlH₄ is highly effective, its pyrophoric nature can be a concern for large-scale synthesis. adichemistry.commasterorganicchemistry.com In these cases, optimizing a catalytic hydrogenation process—by screening catalysts (e.g., Pd/C, Raney Nickel), solvents, temperature, and hydrogen pressure—can lead to a safer and more scalable protocol. nih.govtcichemicals.com

Mechanistic Studies of Key Synthetic Transformations

The mechanistic underpinnings of the key steps in the proposed synthesis are well-established in the principles of organic chemistry.

Electrophilic Aromatic Substitution: Bromination and Nitration

The introduction of both the bromo and nitro groups onto the 2-aminopyridine scaffold proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine ring is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strong electron-donating amino group at the C2 position sufficiently activates the ring for substitution.

Mechanism of Bromination:

Generation of the electrophile: A bromine molecule is polarized by a Lewis or protic acid (e.g., acetic acid), creating a more potent electrophile (Brδ+).

Nucleophilic attack: The π-system of the activated pyridine ring attacks the electrophilic bromine atom. The amino group directs this attack to the C5 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (e.g., the solvent or counter-ion) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield 2-amino-5-bromopyridine (B118841). orgsyn.org

Mechanism of Nitration:

Formation of the nitronium ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Nucleophilic attack: The 2-amino-5-bromopyridine ring attacks the nitronium ion. The substitution occurs at the C3 position, which is activated by the C2-amino group and relatively unhindered.

Deprotonation: A weak base, typically the HSO₄⁻ ion, removes the proton from the C3 position to restore aromaticity, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Nitrile Reduction

The final key transformation is the reduction of the 3-cyano group to the 3-(aminomethyl) group. This can be achieved through several methods, most commonly via catalytic hydrogenation or chemical reduction with a metal hydride.

Mechanism of Hydride Reduction (e.g., with LiAlH₄):

Nucleophilic attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the aluminum hydride complex onto the electrophilic carbon atom of the nitrile. This breaks the C≡N triple bond and forms an intermediate imine-anion complex.

Second hydride attack: A second hydride ion attacks the imine carbon, leading to the formation of a dianionic intermediate.

Protonation: The reaction is quenched with a protic source (e.g., water or dilute acid) in a separate workup step. The dianionic intermediate is protonated twice to yield the final primary amine, this compound.

Scalability and Process Development for Laboratory and Potential Industrial Applications

The transition of a synthetic route from laboratory scale to industrial production involves rigorous assessment of safety, cost, efficiency, and environmental impact. The proposed synthesis of this compound presents distinct challenges and opportunities at each stage.

Bromination Step

The bromination of 2-aminopyridine is a high-yielding reaction. However, scaling this process requires careful control.

Reagent Selection: Using liquid bromine in acetic acid is effective but presents handling hazards due to bromine's corrosivity (B1173158) and toxicity. orgsyn.org An alternative is N-Bromosuccinimide (NBS), which is a solid and easier to handle, potentially reducing risks on a larger scale. ijssst.info

Process Control: The reaction is exothermic and requires efficient heat management to prevent runaway reactions and the formation of by-products, such as the di-substituted 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.info

Workup and Purification: Neutralization of the acidic reaction mixture with a base like sodium hydroxide (B78521) is a standard procedure. orgsyn.org On a large scale, this can generate significant heat and require robust cooling systems. Purification to remove dibrominated impurities is crucial for subsequent steps and may involve recrystallization or column chromatography, with the former being more economically viable for industrial production. orgsyn.orgijssst.info

Table 1: Comparison of Bromination Conditions for 2-Aminopyridine

Parameter Method A Method B
Brominating Agent Bromine in Acetic Acid orgsyn.org N-Bromosuccinimide (NBS) in Acetone ijssst.info
Temperature <20°C initially, rising to 50°C 10°C
Yield 62-67% ~95%

| Scalability Notes | Exothermic; requires careful temperature control. Use of hazardous liquid bromine. | Milder conditions; solid reagent is easier to handle. Higher reported yield. |

Nitration and Nitro-Group Reduction

The use of mixed acid (H₂SO₄/HNO₃) for nitration is a standard industrial practice. However, these are highly corrosive, and the reactions are energetic, demanding specialized reactors and strict temperature control. orgsyn.org The subsequent reduction of the nitro group using iron in acidic ethanol is a classic and scalable method, though it generates significant iron oxide waste. orgsyn.org Catalytic hydrogenation offers a greener alternative with higher atom economy and cleaner processing, making it attractive for industrial applications.

Sandmeyer Reaction and Nitrile Reduction

Cyanation: The Sandmeyer reaction, which converts a diazonium salt to a nitrile, is a powerful tool but has significant safety implications for large-scale production.

Diazonium Salt Stability: Diazonium salts can be explosive when isolated and are therefore always generated in situ at low temperatures (0–5°C). Precise temperature control is non-negotiable.

Cyanide Use: The use of copper(I) cyanide or other cyanide salts is highly toxic and requires stringent containment and waste detoxification protocols.

Nitrile Reduction:

Catalytic Hydrogenation: This is often the preferred industrial method for nitrile reduction. It uses high-pressure hydrogen gas with catalysts like Raney Nickel or Palladium on carbon. The process is efficient and clean, avoiding the large volumes of waste associated with stoichiometric metal hydride reagents.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective but expensive and pyrophoric, making them less suitable for large-scale industrial synthesis compared to catalytic methods.

Advanced Spectroscopic and Structural Characterization of 3 Aminomethyl 5 Bromo 2 Pyridinamine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

No IR or Raman spectra for 3-(Aminomethyl)-5-bromo-2-pyridinamine are available in the searched databases. This data would typically be used to identify the characteristic vibrational frequencies of its functional groups, such as the amine N-H bonds, the aminomethyl C-N bond, and the aromatic C-H and C-C bonds, as well as the C-Br bond.

Due to the absence of this fundamental spectroscopic data, a scientifically accurate and detailed article adhering to the requested structure cannot be generated at this time.

X-ray Crystallography for Precise Solid-State Structure Determination

No crystallographic data for this compound is available in the current scientific literature. This includes experimentally determined parameters such as unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Published UV-Vis spectroscopic data for this compound, which would provide information on its electronic transitions, such as wavelengths of maximum absorbance (λmax) and molar absorptivity, could not be found.

Reactivity and Derivatization Chemistry of 3 Aminomethyl 5 Bromo 2 Pyridinamine

Reactions Involving the Aminopyridine Core

The aminopyridine core's reactivity is governed by the electronic interplay of the ring nitrogen and the substituents. The nitrogen atom makes the pyridine (B92270) ring electron-deficient compared to benzene (B151609), generally deactivating it towards electrophilic attack and activating it for nucleophilic substitution. youtube.com However, the potent electron-donating amino groups at the C2 and C3 (via the methylene (B1212753) bridge) positions counteract this effect, significantly influencing the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. masterorganicchemistry.com However, the presence of strong activating groups, such as the amino group at the C2 position, can facilitate these reactions. In 3-(Aminomethyl)-5-bromo-2-pyridinamine, the directing effects of the substituents must be considered:

2-Amino Group: This is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, it strongly activates the C3 and C5 positions.

3-Aminomethyl Group: This group is activating and would also direct incoming electrophiles, though its influence is less pronounced than the direct amino substituent.

5-Bromo Group: Halogens are deactivating via induction but are ortho- and para-directing through resonance. libretexts.org

Pyridine Nitrogen: Deactivates the ring, particularly at the C2, C4, and C6 positions.

Considering these factors, the C3 and C5 positions are already substituted. The remaining open positions are C4 and C6. The 2-amino group strongly activates the C5 position (para) and weakly the C3 position (ortho). The C4 position is meta to the 2-amino group and ortho to the 5-bromo group. The C6 position is ortho to the deactivating ring nitrogen. Therefore, electrophilic substitution is challenging and likely to be unselective, but if forced, would likely occur at the C4 position, influenced by the ortho-directing bromo group and being less deactivated by the ring nitrogen compared to C6. Common EAS reactions like nitration or further halogenation would require carefully optimized conditions to avoid side reactions and achieve regioselectivity. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. fishersci.co.uk The reaction is favored at positions ortho and para to the ring nitrogen. youtube.com However, SNAr reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. fishersci.co.uk

In this compound, the pyridine ring is substituted with electron-donating amino and aminomethyl groups, which disfavor traditional SNAr reactions by increasing the electron density of the ring. Direct displacement of the bromine at C5 by a nucleophile is therefore unlikely under standard SNAr conditions. While palladium-catalyzed C-N cross-coupling reactions (discussed in section 4.2.1) provide a modern alternative for amination, classic SNAr on such an electron-rich aminopyridine substrate is generally not a viable synthetic route. nih.govresearchgate.net

Reactions of the Aminomethyl Group

The primary aliphatic amine of the aminomethyl group exhibits reactivity characteristic of simple alkylamines. This functionality provides a versatile site for derivatization without altering the aromatic core directly. Key reactions include:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield N-((5-bromo-2-aminopyridin-3-yl)methyl)acetamide. mdpi.com

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases).

Reductive Amination: The primary amine can be used to reductively aminate carbonyl compounds in the presence of a reducing agent like sodium borohydride.

Cyclization Reactions: The aminomethyl group, being ortho to the 2-amino group, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with reagents like selenium dioxide can lead to the formation of imidazo[1,5-a]pyridine (B1214698) skeletons. researchgate.net

These transformations at the aminomethyl group allow for the introduction of diverse functionalities and are crucial for modifying the compound's steric and electronic properties.

Acylation and Alkylation Reactions

The presence of two primary amino groups in this compound, one directly attached to the aromatic pyridine ring (C2-NH₂) and the other a benzylic-type aminomethyl group (C3-CH₂NH₂), raises the question of regioselectivity in acylation and alkylation reactions. The nucleophilicity of these two groups is expected to differ significantly.

The amino group at the C2 position is a typical aromatic amine. Its nucleophilicity is considerably reduced due to the delocalization of the nitrogen lone pair into the electron-withdrawing pyridine ring. In contrast, the aminomethyl group at the C3 position is insulated from the ring's electronic effects by a methylene spacer. Consequently, it behaves more like a typical primary alkylamine, which is a stronger nucleophile.

Acylation: In acylation reactions using agents like acyl chlorides or anhydrides, the more nucleophilic aminomethyl group is expected to react preferentially. This selective N-acylation would yield 3-(acylaminomethyl)-5-bromo-2-pyridinamine derivatives. Kinetic studies on the acetylation of various aminopyridines have shown that 2- and 3-aminopyridines typically undergo direct acylation on the exocyclic amino group. publish.csiro.au While direct data for this compound is not available, the higher intrinsic nucleophilicity of the aminomethyl group strongly suggests it would be the primary site of attack. masterorganicchemistry.com

Alkylation: Similar to acylation, alkylation with alkyl halides is anticipated to occur selectively at the more nucleophilic aminomethyl group. However, a potential competing reaction is the alkylation of the pyridine ring nitrogen, which is a known reaction pathway for pyridines, especially under certain conditions. The relative rates of these competing reactions would likely depend on the specific alkylating agent and reaction conditions employed.

Table 1: Predicted Regioselectivity in Acylation and Alkylation
Reaction TypeReagent ExamplePredicted Major ProductRationale for Selectivity
AcylationAcetyl Chloride (CH₃COCl)N-((5-bromo-2-aminopyridin-3-yl)methyl)acetamideHigher nucleophilicity of the aminomethyl group compared to the C2-amino group.
AlkylationMethyl Iodide (CH₃I)5-bromo-3-((methylamino)methyl)-2-pyridinamineHigher nucleophilicity of the aminomethyl group. Potential for over-alkylation and ring N-alkylation exists.

Transformations to Other Functional Groups (e.g., Oxidation to Aldehydes or Carboxylic Acids)

The aminomethyl group at the C3 position is susceptible to oxidation, offering a pathway to introduce carbonyl functionalities onto the pyridine scaffold. While no specific studies on the oxidation of this compound have been reported, established methods for the oxidation of benzylic and related amines can be expected to be applicable.

Controlled oxidation could potentially convert the aminomethyl group into a formyl group, yielding 5-bromo-2-amino-3-pyridinecarboxaldehyde. Further oxidation would lead to the corresponding carboxylic acid, 5-bromo-2-amino-3-pyridinecarboxylic acid. A variety of reagents are known to effect such transformations, although chemoselectivity with respect to the C2-amino group would be a critical consideration.

Table 2: Potential Oxidation Reactions of the Aminomethyl Group
Target Functional GroupPotential Reagent/MethodPredicted ProductKey Considerations
AldehydeMild oxidizing agents (e.g., PCC, Dess-Martin periodinane) on a protected amine intermediate.5-bromo-2-amino-3-pyridinecarboxaldehydeRequires protection of the amino groups to prevent side reactions.
Carboxylic AcidStrong oxidizing agents (e.g., KMnO₄, RuO₄)5-bromo-2-amino-3-pyridinecarboxylic acidHarsh conditions may lead to degradation of the pyridine ring or oxidation of the C2-amino group.

Cyclization and Heterocycle Annulation Reactions

The vicinal arrangement of the amino and aminomethyl groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. This structural motif is analogous to a 1,2-diamine, which can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form new rings.

One of the most probable cyclization pathways is the reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form pyrido[2,3-b]pyrazines. This reaction is a standard method for the synthesis of pyrazine (B50134) rings fused to other aromatic systems. eurekaselect.com The condensation typically proceeds under acidic or thermal conditions.

Furthermore, intramolecular cyclization of a derivatized form of the title compound could lead to other fused systems. For instance, if the aminomethyl group is first acylated, subsequent intramolecular cyclization involving the C2-amino group could potentially form a dihydropyrido[2,3-d]pyrimidine ring system.

Another important class of heterocycles accessible from 2-aminopyridines are the imidazo[1,2-a]pyridines. These are typically synthesized by reacting a 2-aminopyridine (B139424) with an α-haloketone. In the case of this compound, this reaction would proceed via initial alkylation of the pyridine ring nitrogen by the α-haloketone, followed by intramolecular condensation with the C2-amino group to form the fused imidazole (B134444) ring. publish.csiro.augoogle.com

Table 3: Potential Cyclization and Annulation Reactions
ReactantResulting Heterocyclic SystemGeneral Reaction Conditions
α-Dicarbonyl compounds (e.g., Glyoxal, Diacetyl)Pyrido[2,3-b]pyrazine (B189457)Acidic or thermal conditions
α-Haloketones (e.g., Phenacyl bromide)Imidazo[1,2-a]pyridineTypically heated in a suitable solvent
Phosgene or its equivalentsPyrido[2,3-d]pyrimidin-2(1H)-oneBase-mediated cyclization

Investigation of Reaction Mechanisms and Kinetics

While specific kinetic or mechanistic studies on reactions involving this compound are not available in the current literature, the mechanisms of its principal reactions can be inferred from well-established organic chemistry principles and studies on analogous systems.

Acylation Mechanism: The acylation of the amino groups is expected to proceed via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the more nucleophilic aminomethyl group would attack the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This is followed by the departure of the leaving group (e.g., chloride ion) to form a tetrahedral intermediate, which then collapses to the final amide product with the loss of a proton. Studies on the acetylation of 2- and 3-aminopyridines with acetic anhydride indicate a direct, rate-determining attack on the exocyclic amino nitrogen. publish.csiro.au A similar direct pathway is proposed for the benzoylation of 2-aminopyridine in pyridine solvent. publish.csiro.au

Pyrido[2,3-b]pyrazine Formation Mechanism: The formation of the pyrido[2,3-b]pyrazine ring from a 2,3-diaminopyridine (B105623) derivative and an α-dicarbonyl compound involves a double condensation reaction. The reaction is believed to initiate with the nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal, which then dehydrates to an imine. A subsequent intramolecular attack by the second amino group on the remaining carbonyl, followed by another dehydration step, leads to the formation of the aromatic pyrazine ring. The regioselectivity of this reaction, when using unsymmetrical α-dicarbonyls, would depend on the relative reactivity of the two carbonyl groups and the two amino groups of the pyridine substrate.

Computational Chemistry and Theoretical Studies of 3 Aminomethyl 5 Bromo 2 Pyridinamine

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular systems at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridines due to its favorable balance of accuracy and computational efficiency. researchgate.netresearcher.lifeias.ac.in This method is used to determine the most stable three-dimensional arrangement of atoms in the 3-(Aminomethyl)-5-bromo-2-pyridinamine molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For instance, a typical DFT study using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to achieve this. mdpi.comresearchgate.net

Beyond structural prediction, DFT is instrumental in exploring the electronic properties of the molecule. Calculations can determine the distribution of electron density, identifying which atoms bear partial positive or negative charges. This information is crucial for understanding intermolecular interactions. Key electronic descriptors such as ionization potential, electron affinity, and global hardness can also be computed, providing a quantitative measure of the molecule's stability and reactivity. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

While DFT is a powerful tool, Ab Initio methods, which are based on first principles without empirical parameterization, are employed when higher accuracy is required. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasingly sophisticated treatments of electron correlation. Although computationally more demanding, these methods can serve as a benchmark for DFT results and are essential for problems where DFT may be less reliable. For a molecule like this compound, high-accuracy Ab Initio calculations could be used to refine the electronic energy and provide a more precise picture of its electronic structure.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Understanding where and how a molecule is likely to react is a central theme in chemistry. Computational methods provide powerful predictive tools for this purpose, including Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis.

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show regions of negative potential (typically colored red or orange) around the nitrogen atoms of the pyridine (B92270) ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netmdpi.com For this compound, the FMO analysis would identify the specific atoms or regions that contribute most to these frontier orbitals, thereby pinpointing the most probable locations for chemical reactions.

A hypothetical FMO analysis for the compound might yield the following data:

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-1.2Indicates electron-accepting capability
HOMO-LUMO Gap5.3Suggests good kinetic stability

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, which is essential for compound characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental spectra to confirm molecular structure.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Vibrational frequencies , corresponding to the infrared (IR) and Raman spectra, can also be computed. nih.govnih.gov These calculations determine the energies of molecular vibrations (stretching, bending, etc.). The predicted frequencies and their intensities can be compared directly with experimental IR and Raman spectra, aiding in the assignment of vibrational modes and confirming the presence of specific functional groups. mdpi.com For instance, the calculated frequencies for N-H stretching in the amino groups and C-Br stretching would be key identifiers.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reactions at a molecular level. By modeling the reaction pathway, chemists can understand the mechanism of a transformation, including the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.

For this compound, one could model its participation in a reaction, such as a nucleophilic substitution or a coupling reaction. This involves calculating the potential energy surface for the reaction. Locating the transition state structure and calculating its energy provides the activation energy barrier, which is a key determinant of the reaction rate. This type of analysis is fundamental for designing new synthetic routes and understanding reaction mechanisms in detail. mdpi.com

Solvent Effects and Conformational Analysis

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules. These calculations are crucial for accurately predicting properties in solution, which is the medium for most chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. researchgate.net The aminomethyl group in this compound has rotational freedom, leading to various possible conformers. Computational methods can be used to explore the potential energy landscape of these rotations, identify the most stable low-energy conformers, and determine the energy barriers between them. Understanding the preferred conformation is essential as it can dictate the molecule's biological activity and physical properties.

Application As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Pyridine-Based Heterocycles and Scaffolds

The strategic positioning of reactive functional groups on the pyridine (B92270) ring of 3-(Aminomethyl)-5-bromo-2-pyridinamine makes it an exceptionally valuable starting material for the synthesis of a diverse array of advanced pyridine-based heterocycles. The presence of the 2-amino group facilitates the construction of fused bicyclic systems, which are prevalent in medicinal chemistry.

One of the most prominent applications of this intermediate is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is a core component of numerous biologically active compounds. The general synthetic strategy involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the case of this compound, the 2-amino group readily participates in this cyclization, leading to the formation of imidazo[1,2-a]pyridines bearing an aminomethyl substituent at the 7-position and a bromine atom at the 5-position. This bromine atom can then be further functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse molecular frameworks.

Furthermore, the primary amine and the aminomethyl group can be utilized to construct other fused heterocyclic systems, such as triazolopyridines . These reactions often involve multi-step sequences that leverage the differential reactivity of the nitrogen-containing functional groups to build the desired heterocyclic ring system. The versatility of this compound as a precursor is a direct result of the orthogonal reactivity of its functional groups, enabling chemists to selectively perform transformations and build molecular complexity in a controlled manner.

Role in the Divergent Synthesis of Chemical Libraries

The concept of divergent synthesis, where a common intermediate is used to generate a large and diverse collection of compounds, is central to modern drug discovery and chemical biology. This compound is an ideal scaffold for such synthetic strategies. Its multiple points of functionalization allow for the systematic introduction of a variety of chemical moieties, leading to the rapid generation of a chemical library.

The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at this position. Simultaneously, the aminomethyl group and the primary amine at the 2-position can be acylated, alkylated, or used in condensation reactions to introduce further diversity. This multi-directional approach to diversification from a single, readily accessible intermediate is the hallmark of its utility in the construction of chemical libraries for high-throughput screening.

Reaction TypeFunctional GroupPotential Modifications
Suzuki Coupling5-BromoAryl, Heteroaryl
Buchwald-Hartwig Amination5-BromoSubstituted Amines
Acylation2-Amino, 3-AminomethylAmides
Reductive Amination2-Amino, 3-AminomethylSecondary and Tertiary Amines

Development of Analogs and Derivatives for Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. This compound serves as a valuable starting point for the systematic development of analogs and derivatives to probe these relationships. By methodically altering the substituents at the various positions of the pyridine ring, chemists can gain insights into how these changes influence the molecule's properties.

For instance, in the context of medicinal chemistry, a library of analogs can be synthesized from this intermediate, where the nature of the substituent at the 5-position is varied. These analogs can then be tested for their biological activity, and the resulting data can be used to build a structure-activity relationship (SAR) model. This model can then guide the design of more potent and selective compounds. The ability to easily modify the structure of this compound makes it an important tool for these iterative design-synthesis-test cycles that are crucial for the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. For a molecule like 3-(Aminomethyl)-5-bromo-2-pyridinamine, this translates to the development of synthetic routes that are more efficient, generate less waste, and utilize less hazardous materials.

Current synthetic methods for substituted pyridines often rely on traditional approaches that may involve harsh reaction conditions or the use of toxic reagents. nih.gov Future research will likely focus on several key areas to create greener synthetic pathways:

Catalytic Methods: The use of novel catalysts, particularly those based on earth-abundant metals, can lead to more efficient and selective reactions. nih.gov For instance, copper-catalyzed cross-coupling reactions are being explored as a milder alternative to some traditional methods for forming C-N bonds in pyridine (B92270) rings. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for in-situ generation and consumption of unstable reagents. researchgate.netvapourtec.com This approach is particularly promising for optimizing the synthesis of complex molecules like this compound.

Bio-renewable Feedstocks: Researchers are investigating the use of bio-renewable starting materials to produce key chemical intermediates. rsc.org While direct synthesis from biomass is a long-term goal, the principles of green chemistry encourage the use of more sustainable starting materials wherever possible. rsc.org

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential Impact
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Reduced waste generation and more efficient use of resources.
Use of Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.Minimized environmental impact and improved worker safety.
Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure, potentially using microwave or ultrasonic assistance. mdpi.comReduced energy consumption and lower carbon footprint of the manufacturing process.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For the synthesis of this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing reaction data to predict the yield and selectivity of a given reaction under different conditions. rjptonline.orgchemeurope.com This can significantly reduce the number of experiments needed to optimize a synthesis, saving time and resources. jetir.org

Retrosynthesis Planning: AI-powered tools can assist chemists in designing synthetic pathways by working backward from the target molecule to identify potential starting materials and reaction steps. nih.gov

Discovery of Novel Reactions: By analyzing patterns in chemical data, machine learning algorithms may identify novel and unexpected chemical transformations that could lead to more efficient syntheses. arxiv.org

AI/ML ApplicationDescriptionBenefit for Synthesis
Forward Reaction Prediction Predicts the major product(s) of a reaction given the reactants and conditions. nih.govHelps in identifying potential side products and validating proposed synthetic steps. nih.gov
Yield Prediction Estimates the expected yield of a reaction, aiding in the selection of high-yielding pathways. rjptonline.orgReduces experimental effort by focusing on the most promising reactions. rjptonline.org
Automated Synthesis Platforms Integration of AI with robotic systems to automate the entire process of synthesis, optimization, and analysis.Enables high-throughput experimentation and accelerates the discovery of new molecules.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced analytical techniques that allow for in-situ analysis are becoming increasingly important for optimizing the synthesis of complex molecules.

For the production of this compound, the following in-situ monitoring techniques could be particularly beneficial:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time. acs.orgnih.gov For example, fluorescence spectroscopy has been used to monitor the synthesis of other substituted nitrogen-containing heterocyclic compounds. acs.orgnih.gov

Mass Spectrometry: In-situ mass spectrometry can provide detailed information about the molecular weight of species present in the reaction mixture, helping to identify transient intermediates.

Chromatographic Techniques: Coupling reaction vessels with high-performance liquid chromatography (HPLC) or gas chromatography (GC) allows for the separation and quantification of different components of the reaction mixture as it progresses.

Analytical TechniqueInformation ProvidedAdvantage in Synthesis
In-situ NMR Detailed structural information about molecules in solution.Allows for the unambiguous identification of intermediates and byproducts.
Process Analytical Technology (PAT) A system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.Ensures consistent product quality and process efficiency.
Fiber-Optic Probes Enable the use of spectroscopic techniques in harsh reaction environments without the need for sampling.Provides real-time data for immediate process control and optimization.

Exploration of Novel Chemical Space through Derivatization

The core structure of this compound offers multiple points for chemical modification, allowing for the creation of a diverse library of new compounds with potentially unique properties. The exploration of this "chemical space" through derivatization is a key strategy in drug discovery and materials science.

Future research will likely focus on modifying the following positions on the molecule:

The Aminomethyl Group: The primary amine of the aminomethyl group can be readily functionalized to form amides, sulfonamides, and other derivatives.

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be quaternized or oxidized to form N-oxides, which can then undergo further reactions.

The Bromo Substituent: The bromine atom is an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl groups. mdpi.com

The 2-Amino Group: The primary amine at the 2-position can also be derivatized, although its reactivity may be influenced by the other substituents on the ring.

Derivatization StrategyPotential New Functionalities
Suzuki Cross-Coupling at the Bromo Position Introduction of diverse aromatic and heterocyclic rings. mdpi.com
Acylation of the Aminomethyl Group Formation of amides with various carboxylic acids.
Reductive Amination Reaction of the amino groups with aldehydes or ketones to form secondary or tertiary amines.

Strategic Partnerships for Collaborative Research Initiatives

The complexity and interdisciplinary nature of modern chemical research necessitate collaboration between different research groups and institutions. Strategic partnerships can bring together complementary expertise and resources to accelerate progress in the study of this compound.

Potential areas for collaboration include:

Academia-Industry Partnerships: Academic labs can focus on fundamental research and the discovery of new derivatives, while industrial partners can provide resources for scaling up syntheses and conducting preclinical or materials testing.

Consortia for Pre-competitive Research: Multiple companies and academic institutions can join forces to tackle common challenges, such as the development of new synthetic methodologies or the creation of shared compound libraries. nih.gov

International Collaborations: Bringing together researchers from different countries can foster diverse perspectives and provide access to unique technologies and expertise.

Such collaborations are essential for translating basic research findings into tangible applications that can benefit society.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Aminomethyl)-5-bromo-2-pyridinamine, and how do reaction conditions influence yield?

  • Methodological Answer : A typical route involves bromination of aminomethylpyridine precursors. For example, 2-amino-3-methylpyridine can undergo regioselective bromination at the 5-position using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . Another approach utilizes reductive amination, as seen in the synthesis of structurally similar compounds, where 5-bromopyridin-2-amine reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in methanol under reflux, using sodium cyanoborohydride as a reducing agent . Yield optimization requires careful stoichiometry, temperature control, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify amine protons (~δ 4.5–5.5 ppm for NH2_2) and bromine-induced deshielding effects on adjacent carbons. Aromatic protons in the pyridine ring appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolves hydrogen-bonding networks, as seen in related compounds where N–H···N interactions stabilize crystal packing .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for aminopyridine derivatives?

  • Methodological Answer : Discrepancies in bromination sites (e.g., 5- vs. 3-position) often arise from electronic and steric effects. For example:

  • Electronic Effects : Electron-donating groups (e.g., –NH2_2) direct bromine to meta/para positions. Computational tools like DFT can predict reactivity .
  • Steric Hindrance : Bulky substituents near reactive sites may alter regioselectivity. Experimental validation via comparative synthesis (e.g., using NBS vs. Br2_2) and characterization (XRD, NMR) is critical .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane → methanol/dichloromethane) to separate polar by-products.
  • Recrystallization : Ethanol or methanol/water mixtures are effective for removing unreacted starting materials. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .
  • Troubleshooting : If by-products persist, employ scavenger resins (e.g., bound boronic acids) to trap residual aldehydes or amines .

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

  • Methodological Answer : Strong N–H···N hydrogen bonds often form centrosymmetric dimers, as observed in related 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine structures. π-π stacking between aromatic rings (distance ~3.5 Å) and C–H···π interactions (e.g., H2A···Cg0 at 2.50 Å) further stabilize the lattice . Refinement using riding models for H-atoms (Uiso_{iso}(H) = 1.2–1.5Ueq_{eq}) ensures accurate electron density mapping .

Q. What advanced methodologies address challenges in synthesizing this compound analogs with improved bioactivity?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use strong bases (e.g., LDA) to functionalize the pyridine ring at specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the bromine site .
  • Protection/Deprotection : Temporarily protect the aminomethyl group with Boc or Fmoc to prevent side reactions during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.